propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to a propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroethyl group or the pyrazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group and pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
Uniqueness
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14F3N3 |
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Molecular Weight |
221.22 g/mol |
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H14F3N3/c1-2-4-13-6-8-3-5-15(14-8)7-9(10,11)12/h3,5,13H,2,4,6-7H2,1H3 |
InChI Key |
OMOOUDJHJWYCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NN(C=C1)CC(F)(F)F |
Origin of Product |
United States |
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